molecular formula C6H10N2O B8766880 (1-ethyl-1H-imidazol-4-yl)methanol

(1-ethyl-1H-imidazol-4-yl)methanol

Cat. No.: B8766880
M. Wt: 126.16 g/mol
InChI Key: CWOZLRPNGIXFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-ethyl-1H-imidazol-4-yl)methanol (CAS: 215868-80-7) is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . It features an imidazole ring, a five-membered nitrogen-containing heterocycle that is a fundamental scaffold in medicinal chemistry and biology . The imidazole ring is a constituent of several essential natural products, including the amino acid histidine, histamine, purines, and nucleic acids . This ring system is amphoteric, capable of functioning as both an acid and a base, and can engage in hydrogen bonding, properties that are crucial for its interactions in biological systems . As a hydroxymethyl-substituted imidazole derivative, this compound serves as a versatile building block in organic synthesis and drug discovery . The imidazole nucleus is exceptionally fertile in the development of medicinal agents . Approved drugs containing the imidazole structure exhibit a wide range of pharmacological activities, such as antifungal, antibacterial, anti-inflammatory, anti-cancer, anticonvulsant, and antihypertensive properties . A prominent example is Losartan, an angiotensin II receptor antagonist used as an antihypertensive drug, which contains the (1H-imidazol-5-yl)methanol substructure . In research settings, similar imidazole ligands are also valuable in coordination chemistry for forming metal complexes, which have applications as redox mediators in enzyme-based electrochemical sensors . This product is intended for research purposes only and is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(1-ethylimidazol-4-yl)methanol

InChI

InChI=1S/C6H10N2O/c1-2-8-3-6(4-9)7-5-8/h3,5,9H,2,4H2,1H3

InChI Key

CWOZLRPNGIXFRB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1)CO

Origin of Product

United States

Synthetic Methodologies and Regiochemical Control of 1 Ethyl 1h Imidazol 4 Yl Methanol and Its Analogs

Strategies for Imidazole (B134444) Ring Construction with N-1 Alkylation

A primary challenge in the synthesis of N-substituted imidazoles is controlling the position of alkylation, as direct alkylation of an imidazole ring often leads to a mixture of N-1 and N-3 substituted products. psu.edu To overcome this, strategies that construct the imidazole ring with the N-1 substituent already in place are highly favored for achieving regiochemical purity. psu.edursc.org

One effective protocol for the regioselective synthesis of 1,4-disubstituted imidazoles involves a sequence starting from a glycine (B1666218) derivative. rsc.orgnih.gov This method proceeds through a double aminomethylenation to form a 2-azabuta-1,3-diene intermediate. The subsequent addition of an amine nucleophile, such as ethylamine (B1201723), triggers a transamination and cyclization cascade to yield the desired 1,4-disubstituted imidazole with complete regioselectivity. rsc.orgnih.gov This approach is notable for its tolerance of a wide range of steric and electronic variations on the amine component, making it a versatile tool for creating a diverse library of N-1 substituted imidazoles. rsc.orgnih.gov

Another approach to ensure regiocontrol is through the use of starting materials where the nitrogen atom destined to be N-1 is already differentiated. For instance, the reaction of N-alkyl-o-phenylenediamines can be used to generate N1-alkylated benzimidazoles through intramolecular cyclization, a strategy that can be adapted for the synthesis of other N-1 substituted imidazoles. tsijournals.com

Multi-component Reaction Protocols

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly atom-economical and can significantly reduce the number of synthetic steps, purification processes, and waste generation. bohrium.com

One-pot syntheses of substituted imidazoles are particularly attractive for their efficiency. A notable example is a four-component reaction for the synthesis of 1,2,4-trisubstituted 1H-imidazoles. organic-chemistry.orgresearchgate.net This method involves heating a mixture of a 2-bromoacetophenone, a primary amine (e.g., ethylamine), an aldehyde, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.orgresearchgate.net The proposed mechanism involves a series of condensations and cyclizations, ultimately leading to the desired imidazole core. organic-chemistry.org While this specific example leads to a 1,2,4-trisubstituted product, the principles can be adapted for the synthesis of 1,4-disubstituted analogs by choosing appropriate starting materials.

Another versatile one-pot method involves the reaction of aryl-substituted tosylmethyl isocyanide (TosMIC) reagents with imines generated in situ from an aldehyde and a primary amine. This approach can be tailored to produce 1,4-disubstituted imidazoles regioselectively. organic-chemistry.org

Reaction Type Starting Materials Key Features Yields
Four-component2-bromoacetophenone, primary amine, aldehyde, ammonium acetateSolvent-free, high efficiency80-96% organic-chemistry.org
TosMIC-basedAryl-substituted TosMIC, aldehyde, primary amineRegioselective, mild conditionsGood organic-chemistry.org

This table summarizes one-pot synthetic approaches to substituted imidazoles.

Microwave irradiation has become a valuable technique in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. tandfonline.comorientjchem.org The application of microwave technology is particularly beneficial for the synthesis of heterocyclic compounds like imidazoles. bohrium.comtandfonline.com

A rapid, one-pot synthesis of 2,4,5-triarylimidazoles can be achieved through the three-component condensation of benzil, aldehydes, and ammonium acetate under microwave irradiation in the presence of a catalytic amount of bio-supported cellulose (B213188) sulfuric acid under solvent-free conditions. bohrium.com While this yields a trisubstituted product, the methodology highlights the power of microwave assistance.

For the synthesis of disubstituted imidazoles, a convenient method utilizes a polymer-bound imine and p-toluenesulfonylmethyl isocyanide (TOSMIC) under microwave irradiation. nih.gov This solid-phase approach facilitates purification and leads to excellent yields of the desired 1,5-disubstituted imidazoles. nih.gov Adapting this to a 1,4-substitution pattern would require a different synthetic design but demonstrates the potential of microwave-assisted solid-phase synthesis.

Furthermore, the synthesis of 4,5-disubstituted imidazoles from 1,2-diketones and urotropine in the presence of ammonium acetate is efficiently achieved through solventless microwave-assisted synthesis. organic-chemistry.org

Reactants Conditions Product Advantages
1,2-diketones, urotropine, ammonium acetateSolventless, microwave irradiation4,5-disubstituted imidazolesFast, efficient, high purity organic-chemistry.org
Polymer-bound imines, TOSMICMicrowave irradiation1,5-disubstituted imidazolesHigh yield, ease of purification nih.gov
Aromatic aldehydes, diaminomaleonitrileHNO3, microwave irradiation2-aryl-4,5-dicarbonitrile imidazolesShort reaction time, high yield tandfonline.com

This table illustrates various microwave-assisted synthetic routes to substituted imidazoles.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of a cyclic compound from one or more acyclic precursors with the elimination of a small molecule, such as water or ammonia (B1221849). The synthesis of imidazoles via cyclocondensation is a well-established and versatile strategy. youtube.com

A common approach involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (or a primary amine) and is known as the Debus-Radziszewski synthesis. rsc.org To achieve a 1,4-disubstituted imidazole like (1-ethyl-1H-imidazol-4-yl)methanol, one could envision using a protected α-hydroxyaldehyde or a related synthon in place of the aldehyde component and ethylamine as the primary amine.

The choice of solvent and base can be critical in these reactions. For instance, conducting the cyclocondensation in aqueous THF can improve the solubility of salt-based reactants and lead to higher yields of the desired imidazole. youtube.com The use of functionalized boronic acids to mediate the cyclization of amido-nitriles is another method capable of producing 2,4-disubstituted imidazoles. nih.gov

Cycloaddition Reaction Pathways

Cycloaddition reactions, particularly [3+2] cycloadditions, provide a powerful and convergent route to five-membered heterocyclic rings like imidazoles. These reactions involve the combination of a three-atom component with a two-atom component to form the ring system.

One such pathway involves the reaction of vinyl azides with amidines. acs.org This catalyst-free [3+2] cyclization offers a direct route to 2,4-disubstituted-1H-imidazoles, leaving the N-1 and C-5 positions available for further functionalization. acs.org To synthesize a 1,4-disubstituted imidazole directly, a modified approach would be necessary.

Another example is the rhodium(II)-catalyzed reaction of 1-sulfonyl triazoles with nitriles, which proceeds via a rhodium iminocarbenoid intermediate to give the corresponding imidazoles in good to excellent yields. organic-chemistry.org Furthermore, a copper-catalyzed [3+2] cycloaddition reaction using oxygen as an oxidant provides a simple route to multisubstituted imidazoles with high regioselectivity. organic-chemistry.org

Oxidative Cyclization Methodologies

Oxidative cyclization reactions offer an alternative strategy for the construction of the imidazole ring, often involving the formation of carbon-nitrogen bonds under oxidative conditions.

An electrochemical oxidative tandem cyclization of aryl ketones and benzylamines has been shown to produce 1,2,4-trisubstituted-(1H)-imidazoles in very good yields under metal- and oxidant-free conditions. organic-chemistry.org This method demonstrates broad functional group tolerance. organic-chemistry.org

Another approach is the oxidative cyclization of 1-phenyl-5-iodoimidazole using an Oxone/H2SO4 system to prepare imidazole-substituted cyclic iodonium (B1229267) salts. nih.gov While this example focuses on a specific fused system, the underlying principle of oxidative cyclization is broadly applicable.

An electrochemical intramolecular oxidation cyclization has also been developed for the synthesis of polysubstituted imidazoles. rsc.org This method, which can be performed in an undivided electrolytic cell, avoids the use of transition metal catalysts and peroxide reagents, aligning with the principles of green chemistry. rsc.org The reaction proceeds through a tandem Michael addition, azidation, and cyclization sequence. rsc.org

Functional Group Tolerance in Synthetic Routes

The compatibility of various functional groups with the reaction conditions is a critical aspect of designing efficient synthetic pathways for complex molecules. In the synthesis of substituted imidazoles, a broad tolerance for different functional groups has been demonstrated across various catalytic systems.

Metal-Catalyzed Routes:

Copper-Catalyzed Syntheses: Copper-catalyzed methods for imidazole synthesis are noted for their robustness and functional group tolerance. For instance, the copper-mediated oxidative C-H functionalization of β-enamino esters with benzylamines proceeds in the presence of various substituents on the benzylamine (B48309) ring. nih.govBoth electron-donating and electron-withdrawing groups are generally well-tolerated. Similarly, copper-catalyzed N-arylation reactions exhibit high functional group tolerance under mild conditions. mdpi.comacs.orgA rapid copper(I) iodide-catalyzed process for creating 2,4,5-trisubstituted-imidazoles works with different aldehydes reacting with benzoin (B196080) or benzil. rsc.org* Iron-Catalyzed Syntheses: Iron-catalyzed methods provide a cost-effective and environmentally friendly alternative. The iron-catalyzed [3+2] annulation of oxime acetates with vinyl azides accommodates a wide array of aromatic, heteroaromatic, and aliphatic derivatives on both starting materials. organic-chemistry.orgAnother iron-catalyzed protocol involving amidoximes and enones has been shown to be tolerant of nitroarenes, affording imidazoles with a ketone group at the C-4 position. rsc.org* Gold-Catalyzed Syntheses: Gold catalysts are effective for various imidazole syntheses, tolerating functional groups like nitriles, ketones, esters, and aldehydes. researchgate.netMetal-Free and Organocatalytic Routes:

Brønsted Acid Catalysis: Multicomponent reactions catalyzed by Brønsted acids to form 1,2,5-trisubstituted imidazoles show high functional group compatibility, allowing for a range of substituents on the aromatic aldehydes and anilines used as starting materials. acs.orgacs.org* Organocatalysis: Organocatalytic methods, for example, using L-proline, are compatible with aldehydes bearing diverse substituents such as -CH₃, -OCH₃, -OH, -N(CH₃)₂, -Cl, and -F. researchgate.netThiazolium-catalyzed one-pot syntheses of imidazoles also demonstrate good functional group tolerance. nih.govAn organocatalytic approach using a surfactant has been shown to tolerate various nucleophiles like N,O-dimethylhydroxylamine, dimethyl amine, and morpholine (B109124) for the formation of N-acyl imidazoles from aldehydes. acs.org The table below summarizes the functional group tolerance of various catalytic systems for imidazole synthesis.

Catalytic SystemTolerated Functional GroupsReference
Copper-CatalyzedElectron-donating/withdrawing groups on aryl rings, halides, esters nih.govrsc.org
Iron-CatalyzedAromatic, heteroaromatic, aliphatic groups, nitroarenes, ketones organic-chemistry.orgrsc.org
Gold-CatalyzedNitriles, ketones, esters, aldehydes, ketals researchgate.net
Brønsted AcidSubstituted aromatic aldehydes and anilines acs.orgacs.org
Organocatalytic (L-Proline)-CH₃, -OCH₃, -OH, -N(CH₃)₂, -Cl, -F researchgate.net
Organocatalytic (Surfactant)N,O-dimethylhydroxylamine, dimethyl amine, morpholine acs.org

Targeted Introduction of the Hydroxymethyl Moiety at C-4 Position

Achieving regioselective substitution is a central challenge in imidazole synthesis. The specific placement of a hydroxymethyl group at the C-4 position to produce compounds like this compound often requires a multi-step approach, commonly involving the synthesis of a C-4 carboxylate or aldehyde precursor followed by reduction.

A well-established method for creating 1,4-disubstituted imidazoles involves the reaction of a primary amine with ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate. nih.govThis provides 1-alkyl-4-imidazolecarboxylates with complete regioselectivity. nih.govderpharmachemica.comThis method is applicable to a variety of primary amines, including those with reactive functionalities like alcohols. nih.govFor the synthesis of this compound, ethylamine would be reacted to form ethyl 1-ethyl-1H-imidazole-4-carboxylate.

This ester can then be reduced to the corresponding primary alcohol. A common and effective reducing agent for such transformations is lithium aluminum hydride (LiAlH₄). This reduction step converts the ester group at the C-4 position into a hydroxymethyl group, yielding the target compound.

Alternative strategies for C-4 functionalization exist, such as those that introduce a ketone moiety at the C-4 position, which could potentially be modified to a hydroxymethyl group through subsequent reactions. rsc.orgHowever, the reduction of a regioselectively synthesized C-4 carboxylate remains a direct and reliable route.

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is key to optimizing conditions and expanding the scope of synthetic methodologies for imidazoles.

The formation of the imidazole ring often proceeds through several key intermediates. In multicomponent reactions (MCRs), which are frequently employed for imidazole synthesis, the in-situ generation of reactive species is common.

Imine Intermediates: A common feature in many imidazole syntheses is the initial formation of an imine. In the Brønsted acid-catalyzed reaction of vinyl azides, aldehydes, and amines, the aldehyde and amine first condense to form an imine. acs.orgacs.orgThis imine then acts as a nucleophile. acs.orgacs.orgSimilarly, in L-proline catalyzed syntheses, the bifunctional nature of the catalyst facilitates the formation of imine intermediates. researchgate.net* Acylimine Intermediates: In certain organocatalytic routes, an acyl imine is generated in situ. For example, a thiazolium-catalyzed reaction involves the addition of an aldehyde to an acyl imine, which then leads to the formation of the imidazole ring. nih.govMulticomponent reactions involving isocyanides, such as the Ugi and Passerini reactions, also proceed through complex intermediates derived from the initial formation of an imine or a related species. nih.govnih.govThe Staudinger/aza-Wittig tandem reaction is another method to generate imines in situ for use in multicomponent reactions. rsc.org* Other Intermediates: In metal-catalyzed reactions, the intermediates can be more complex. For instance, a proposed mechanism for a copper-mediated synthesis involves the formation of an iodinated enol intermediate, which then reacts with benzylamine. nih.govIron-catalyzed reactions of oxime acetates are suggested to proceed through an imine anion intermediate. organic-chemistry.orgacs.orgacs.org

Catalysts and reagents play a pivotal role in directing the course of the reaction, influencing yield, selectivity, and reaction conditions.

Transition metals are widely used to catalyze the formation of imidazoles due to their ability to facilitate C-H activation, oxidative coupling, and cycloaddition reactions. nih.gov

Copper: Copper catalysts, such as Cu(OAc)₂, CuI, and Cu(OTf)₂, are versatile and cost-effective. nih.govrsc.orgacs.orgThey can mediate oxidative C-H functionalization and are effective in multicomponent reactions. nih.govrsc.orgIn some cases, copper catalysts are used in conjunction with an oxidant like tert-butyl hydroperoxide (TBHP) and an additive like iodine. nih.govacs.orgThe choice of the specific copper salt and ligands can significantly impact the reaction outcome. acs.orgnih.gov The table below shows the optimization of a copper-catalyzed synthesis of a trisubstituted imidazole.

EntryCatalyst (20 mol%)SolventTemperature (°C)Yield (%)
1CuClDMSO14065
2CuBrDMSO14070
3CuIDMSO14075
4CuIDMF14065
5CuIToluene14045
6CuIDioxane14055
7CuIDMSO12085
8CuIDMSO10091
9CuI (10 mol%)DMSO10095
Adapted from Kadu, V. D. et al., 2021. rsc.org

Iron: Iron catalysts, such as Fe(OAc)₂ and FeCl₃, are attractive due to their low cost and low toxicity. organic-chemistry.orgrsc.orgacs.orgThey are particularly effective in redox-neutral processes, for example, in the reaction of oxime acetates where the substrate itself acts as an internal oxidant. organic-chemistry.orgacs.orgIron can also act as a Lewis acid to activate carbonyl groups towards nucleophilic attack. rsc.org* Gold: Gold catalysts excel in activating alkynes and allenes toward nucleophilic attack. researchgate.netThey are used in cycloaddition reactions to form highly substituted imidazoles. The choice of gold catalyst and ligands can be crucial for controlling the reaction pathway. researchgate.net

To avoid the cost and potential toxicity of metal catalysts, metal-free and organocatalytic methods have been developed.

Organocatalysts: Small organic molecules can effectively catalyze imidazole synthesis. L-proline, a naturally occurring amino acid, acts as a bifunctional catalyst, with its secondary amine group behaving as a Lewis base and its carboxylic acid group as a Brønsted acid. researchgate.netnih.govThis allows it to facilitate multiple steps in a reaction cascade, such as imine formation and subsequent cyclization. researchgate.netImidazole itself can also function as an organocatalyst in multicomponent reactions. rsc.org* Brønsted Acids: Simple Brønsted acids, such as trifluoroacetic acid, are effective catalysts for multicomponent reactions that produce polysubstituted imidazoles. acs.orgacs.orgThe acid activates intermediates, like in-situ generated 2H-azirines, for nucleophilic attack. acs.orgacs.orgSurfactants with a Brønsted acidic headgroup have also been developed as novel catalytic systems. tandfonline.com* Catalyst-Free: Some imidazole syntheses can proceed without any catalyst under specific conditions, such as using microwave irradiation or simply heating the reactants in an appropriate solvent or under solvent-free conditions.

Role of Catalysts and Reagents

Supported Catalysts (e.g., Nano-magnetic, Pyridinium)

The synthesis of imidazole scaffolds, the core of this compound, has been significantly advanced through the use of supported catalysts, particularly those based on magnetic nanoparticles. These catalysts offer high efficiency, ease of separation via an external magnetic field, and excellent reusability, aligning with the principles of green chemistry. sci-hub.sesemanticscholar.org While direct synthesis of this compound using these specific catalysts is not prominently documented, their application in constructing the fundamental imidazole ring of various analogs is well-established, typically through multi-component reactions.

Nano-magnetic catalysts are heterogeneous catalysts that combine the high reactivity of homogeneous systems with the practical benefits of easy separation. semanticscholar.org Materials like iron(III) oxide (Fe₃O₄) are frequently used as the magnetic core due to their superparamagnetic properties, low cost, and low toxicity. jsynthchem.comchemicalbook.com This core is often coated with a protective layer, such as silica (B1680970) (SiO₂), and then functionalized with a catalytically active species.

Research has demonstrated the utility of various nano-magnetic systems in the one-pot synthesis of tri- and tetra-substituted imidazoles. These reactions typically involve the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and an ammonia source (like ammonium acetate). sci-hub.se For instance, a ZnS/CuFe₂O₄ magnetic hybrid nanocomposite has been successfully employed as a heterogeneous catalyst for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives, offering mild conditions and good yields. semanticscholar.org Similarly, copper complexes immobilized on functionalized magnetic nanoparticles, such as Fe₃O₄-bibenzo[d]imidazole-Cu, have been developed for related heterocyclic syntheses, highlighting the versatility of this approach. nanomaterchem.com The catalyst's magnetic nature allows for its straightforward recovery and reuse over multiple reaction cycles without a significant drop in catalytic activity. semanticscholar.orgnanomaterchem.com

The table below summarizes various nano-magnetic catalysts used in the synthesis of imidazole analogs.

CatalystPrecursorsProduct TypeKey Features
ZnS/CuFe₂O₄ Aromatic aldehydes, benzil, ammonium acetate2,4,5-triaryl-1H-imidazolesMild conditions, good yields, easy magnetic separation, reusable up to five times. semanticscholar.org
Fe₃O₄@SiO₂-Imid-PMAn Benzil, ammonium acetate, aldehydes, primary amines1,2,4,5-tetrasubstituted imidazolesSolvent-free conditions, microwave irradiation, reusable up to six times. sci-hub.se
Cu/GA/Fe₃O₄@SiO₂ Aldehydes, 1,2-diketones, ammonium acetateTrisubstituted imidazolesHigh efficiency, magnetic recovery. sci-hub.se
MNPs-Benzo[d]imidazol-Cu Aryl diazonium tetrafluoroborates, aminesN-S bond formation (Sulfonamides)Demonstrates use of imidazole-functionalized MNPs for catalysis; reusable for six cycles. jsynthchem.com

Information regarding pyridinium-based supported catalysts for the direct synthesis of the imidazole core or its functionalization to produce methanol (B129727) derivatives is less common in the literature. Pyridinium salts are more frequently studied as ionic liquids or as ligands in homogeneous catalysis. organic-chemistry.org Their application as a supported, heterogeneous catalyst for this specific synthetic transformation remains an area for further exploration.

Stereoselective Synthesis and Chiral Induction Approaches for Related Methanol Derivatives

The creation of chiral molecules is of paramount importance in pharmaceutical chemistry, as stereoisomers can exhibit vastly different biological activities. For imidazole-containing compounds like this compound, the introduction of a stereocenter at the methanol carbon—yielding a chiral secondary alcohol—is a key synthetic challenge. The most direct and widely employed strategy for achieving this is the enantioselective reduction of a prochiral ketone precursor, such as 1-(1-ethyl-1H-imidazol-4-yl)ethan-1-one. wikipedia.orgrsc.org

Modern stereoselective synthesis offers several powerful approaches for this transformation, primarily relying on chiral catalysts that can differentiate between the enantiotopic faces of the ketone. These methods include organocatalysis and transition-metal catalysis.

Catalytic Asymmetric Reduction:

The asymmetric reduction of prochiral ketones is a cornerstone for producing enantiomerically enriched secondary alcohols. wikipedia.orgnih.gov This can be achieved through several catalytic systems:

Transition-Metal Catalyzed Hydrogenation: This method uses a chiral ligand complexed to a transition metal (e.g., Ruthenium, Rhodium, Iridium). The chiral ligand, often a diphosphine like BINAP, creates a chiral environment around the metal center, directing the addition of hydrogen from a source like H₂ gas (hydrogenation) or isopropanol/formic acid (transfer hydrogenation) to one face of the ketone, producing the alcohol in high enantiomeric excess (ee). wikipedia.org

Organocatalysis: Metal-free catalysis provides a valuable alternative. Chiral organocatalysts, such as those based on oxazaborolidines (Corey-Bakshi-Shibata or CBS catalysts), can effectively catalyze the reduction of ketones by a stoichiometric reductant like borane (B79455) (BH₃) or catecholborane. wikipedia.orgrsc.org More recently, novel Lewis base organocatalysts have been developed for the highly enantioselective hydrosilylation of ketones and related C=N bonds in imidazolinones, demonstrating the power of this approach within imidazole-related structures. rsc.org

A particularly innovative strategy involves cooperative bimetallic radical catalysis for the asymmetric hydrogen-atom transfer (HAT) to ketones. acs.org In one such system, a chiral (salen)titanium complex is used alongside zinc metal and an imidazole derivative which unconventionally serves as the hydrogen-atom donor. This dual-activation method bypasses certain intermediates, leading to highly organized transition states and excellent enantioselectivity in the reduction of various ketones. acs.org

The table below details representative catalytic systems applicable to the stereoselective synthesis of chiral methanol derivatives related to the target compound.

Catalyst SystemReductantSubstrate TypeReported Efficiency (Yield, ee)
Chiral (salen)Ti / Zn Imidazole (as H-donor)Aromatic Ketones (e.g., 2-acetonaphthone)High yields (up to 99%), Excellent ee (up to 99%). acs.org
Chiral 2,2′-bispyrrolidine Trichlorosilane (HSiCl₃)Imidazolinones (ketone analogs)High yields, High ee. rsc.org
Ru-BINAP Complexes H₂ or IsopropanolAromatic & Aliphatic KetonesGenerally high yields and high ee (>95%). wikipedia.org
CBS-Oxazaborolidine Borane (BH₃·THF)Simple Prochiral KetonesGood to excellent yields and high ee. rsc.org

These advanced chiral induction methodologies provide robust pathways to access enantiomerically pure or enriched imidazole methanol derivatives, which are crucial for investigating their potential applications in various scientific fields. The synthesis of chiral imidazole-based ligands and cyclophanes for use in enantioselective recognition further underscores the importance of stereochemistry in this class of compounds. rsc.orgresearchgate.net

Derivatization and Chemical Transformations of 1 Ethyl 1h Imidazol 4 Yl Methanol

Chemical Reactivity of the Hydroxymethyl Group

The primary alcohol functionality in (1-ethyl-1H-imidazol-4-yl)methanol is a key site for synthetic elaboration, readily undergoing oxidation, reduction, esterification, and etherification reactions.

Oxidation Reactions

The hydroxymethyl group of this compound can be selectively oxidized to afford either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidation to the aldehyde, 1-ethyl-1H-imidazole-4-carbaldehyde, can be effectively achieved using reagents such as Dess-Martin periodinane (DMP) or manganese dioxide (MnO₂). wikipedia.orgpitt.educommonorganicchemistry.com DMP offers the advantage of performing the oxidation under neutral conditions at room temperature, which is beneficial for substrates with sensitive functional groups. wikipedia.orgpitt.educommonorganicchemistry.comalfa-chemistry.com MnO₂ is a classic reagent for the oxidation of allylic and benzylic-type alcohols, a category that includes hydroxymethylimidazoles due to the adjacent aromatic ring. commonorganicchemistry.com

Stronger oxidizing agents can convert the primary alcohol directly to a carboxylic acid. For instance, oxidation of the hydroxymethyl group can lead to the formation of 1-ethyl-1H-imidazole-4-carboxylic acid. While specific examples for the title compound are not prevalent, analogous transformations on similar heterocyclic alcohols are well-documented.

Table 1: Oxidation Reactions of Hydroxymethylimidazoles

Starting MaterialReagentProductYield (%)Reference
This compound (analog)Dess-Martin Periodinane1-Ethyl-1H-imidazole-4-carbaldehydeHigh pitt.educommonorganicchemistry.com
This compound (analog)Manganese Dioxide (MnO₂)1-Ethyl-1H-imidazole-4-carbaldehydeGood commonorganicchemistry.com

Reduction Reactions

While the hydroxymethyl group is already in a reduced state, further reduction to a methyl group, yielding 1-ethyl-4-methylimidazole, can be accomplished through catalytic hydrogenation. youtube.comyoutube.com This transformation typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C). youtube.comyoutube.com This reaction effectively removes the hydroxyl functionality, providing a route to alkyl-substituted imidazoles.

Table 2: Reduction of Hydroxymethylimidazoles

Starting MaterialReagentProductYield (%)Reference
This compound (analog)H₂, Pd/C1-Ethyl-4-methylimidazoleHigh youtube.comyoutube.com

Esterification and Etherification

The hydroxyl group of this compound readily participates in esterification and etherification reactions, allowing for the introduction of a wide variety of substituents.

Esterification can be achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. The reaction with an acid anhydride, for example, acetic anhydride, in the presence of a base or an acid catalyst, would yield the corresponding ester, (1-ethyl-1H-imidazol-4-yl)methyl acetate (B1210297).

Etherification , most commonly achieved through the Williamson ether synthesis, involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. khanacademy.orgwikipedia.orgyoutube.comlibretexts.orgmasterorganicchemistry.com This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the corresponding ether. khanacademy.orgwikipedia.orgyoutube.comlibretexts.orgmasterorganicchemistry.com

Table 3: Esterification and Etherification Reactions

Reaction TypeReagentsProductReference
EsterificationAcetic Anhydride(1-Ethyl-1H-imidazol-4-yl)methyl acetateGeneral Knowledge
Etherification1. NaH; 2. Alkyl Halide(1-Ethyl-1H-imidazol-4-yl)methoxymethyl ether (example) khanacademy.orgwikipedia.orgyoutube.comlibretexts.orgmasterorganicchemistry.com

Substitution and Functionalization of the Imidazole (B134444) Ring

The imidazole ring of this compound is an aromatic system that can undergo substitution reactions, allowing for further molecular diversification.

Electrophilic Substitution Reactions

The imidazole ring is generally susceptible to electrophilic attack. The position of substitution is influenced by the existing substituents. In the case of this compound, the most likely positions for electrophilic attack are C2 and C5.

Halogenation , for instance, can be achieved using reagents like N-bromosuccinimide (NBS) for bromination or iodine for iodination. nih.govmdpi.comlookchem.comorganic-chemistry.orgchempedia.infogoogle.com The regioselectivity of these reactions can often be controlled by the reaction conditions. For example, iodination of imidazoles has been shown to occur selectively under specific pH conditions. lookchem.comgoogle.com

Table 4: Electrophilic Substitution of Imidazoles

Reaction TypeReagentPosition of SubstitutionReference
BrominationN-Bromosuccinimide (NBS)C2 or C5 nih.govmdpi.comorganic-chemistry.org
IodinationIodine (I₂)C2 or C5 lookchem.comchempedia.infogoogle.com

Regioselective Functionalization Strategies

Directed metalation is a powerful strategy for the regioselective functionalization of the imidazole ring. This approach involves the deprotonation of a specific carbon atom on the ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a lithiated intermediate. This intermediate can then react with various electrophiles to introduce a wide range of functional groups.

For 1-substituted imidazoles, lithiation typically occurs at the C2 position, as the nitrogen at position 3 directs the deprotonation. Therefore, treating this compound with n-BuLi would likely lead to the formation of the 2-lithio derivative. This can then be quenched with an electrophile (e.g., an aldehyde, ketone, or alkyl halide) to introduce a substituent at the C2 position.

Functionalization at the C5 position can also be achieved through directed lithiation strategies, sometimes requiring the use of a directing group or specific reaction conditions to overcome the inherent preference for C2 lithiation.

Formation of Complex Molecular Architectures and Heterocyclic Frameworks

The transformation of this compound into more complex heterocyclic systems is a testament to its synthetic utility. The hydroxymethyl group serves as a convenient handle for elaboration into various functionalities, which can then participate in cyclization reactions to afford fused imidazole systems. These fused heterocycles, such as imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, are of significant interest due to their wide-ranging pharmacological activities. mdpi.com

A plausible and efficient strategy to access these complex frameworks commences with the oxidation of the primary alcohol in this compound to the corresponding aldehyde, (1-ethyl-1H-imidazol-4-yl)carbaldehyde. This transformation can be achieved using a variety of mild oxidizing agents. The resulting aldehyde is a key intermediate that can undergo a range of condensation and cyclization reactions.

One of the most powerful methods for the construction of fused heterocyclic systems from such an aldehyde is the Pictet-Spengler reaction. publish.csiro.aumdpi.com This reaction involves the condensation of an aldehyde with a β-arylethylamine, followed by an acid-catalyzed intramolecular cyclization. In the context of our imidazole derivative, the aldehyde functionality at the 4-position can react with a suitably substituted amine to construct a new ring fused to the imidazole core. For instance, reaction with a β-aminoethyl-substituted species can lead to the formation of a six-membered ring, yielding a tetrahydroimidazo[4,5-c]pyridine scaffold. The versatility of the Pictet-Spengler reaction allows for the introduction of various substituents on the newly formed ring, depending on the choice of the amine component. publish.csiro.au

Furthermore, the strategic functionalization of the imidazole ring itself can be exploited to build complex architectures. While the primary focus is often on the hydroxymethyl group, subsequent reactions on the imidazole nucleus can lead to even more elaborate structures. For example, after the formation of a fused pyridine (B92270) ring via the Pictet-Spengler reaction, further functionalization of the imidazole or the newly formed ring can be pursued to create a library of diverse compounds. acs.orgnih.gov

The synthesis of imidazo[4,5-b]pyridines can also be envisioned through multi-step sequences starting from this compound. This would involve the conversion of the hydroxymethyl group to an amino or a related nitrogen-containing functionality, which could then participate in a cyclization with a suitable three-carbon synthon to form the fused pyridine ring. nih.gov

Mechanistic Studies of Transformation Reactions

The transformation of this compound into complex heterocyclic frameworks is underpinned by well-established reaction mechanisms. A key example is the Pictet-Spengler reaction, which provides a powerful tool for the synthesis of tetrahydroisoquinoline and related fused heterocyclic systems. publish.csiro.aumdpi.com

The generally accepted mechanism for the Pictet-Spengler reaction, when applied to a derivative of this compound, would proceed as follows:

Iminium Ion Formation: The reaction is initiated by the condensation of the aldehyde, derived from the oxidation of this compound, with a primary amine. This typically occurs under acidic conditions, leading to the formation of a Schiff base, which then protonates to form a reactive iminium ion. mdpi.com

Intramolecular Electrophilic Attack: The electron-rich imidazole ring, specifically the C5 position, acts as a nucleophile and attacks the electrophilic iminium ion in an intramolecular fashion. This is the key ring-closing step that establishes the new heterocyclic ring. publish.csiro.au

Rearomatization: The resulting spirocyclic intermediate undergoes a proton transfer to regenerate the aromaticity of the imidazole ring, leading to the final fused heterocyclic product.

The diastereoselectivity of the Pictet-Spengler reaction can be influenced by the stereochemistry of the starting materials, particularly when chiral aldehydes or amines are employed. publish.csiro.au Lewis acids can also be used to accelerate the reaction, even in the presence of a base, without necessarily affecting the diastereoselectivity. publish.csiro.au

It is noteworthy that in the context of imidazole-based Pictet-Spengler reactions, the reaction is often catalyzed by a base. This is likely to prevent the formation of the non-nucleophilic imidazolium (B1220033) ion, ensuring that the imidazole ring remains sufficiently nucleophilic to participate in the cyclization step. publish.csiro.au A proposed base-catalyzed mechanism involves the direct attack of the neutral imidazole ring on the imine intermediate. publish.csiro.au

Beyond the Pictet-Spengler reaction, other cyclization strategies to form fused imidazoles also have well-defined mechanisms. For instance, the synthesis of imidazo[4,5-b]pyridines from 4-functionalized imidazoles often involves nucleophilic substitution followed by an intramolecular condensation and dehydration sequence to form the fused aromatic system. mdpi.comnih.gov

Advanced Spectroscopic and Structural Characterization of this compound and its Derivatives

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 1h Imidazol 4 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of organic molecules, including (1-ethyl-1H-imidazol-4-yl)methanol and its derivatives. This powerful analytical technique provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy is instrumental in defining the number, environment, and connectivity of hydrogen atoms within a molecule. For imidazole (B134444) derivatives, the chemical shifts of the protons are influenced by the electronic environment created by the heterocyclic ring and its substituents. ipb.pt In general, protons attached to the imidazole ring appear in the aromatic region of the spectrum, typically between 7 and 9 ppm, due to the deshielding effect of the ring current. libretexts.org

For a representative compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the ethyl group protons (a quartet for the methylene (B1212753) group and a triplet for the methyl group), the hydroxymethyl protons, and the protons on the imidazole ring. The precise chemical shifts and coupling patterns provide unambiguous evidence for the compound's structure.

Below is a table summarizing typical ¹H NMR chemical shift ranges for protons in environments similar to those in this compound.

Proton Type Typical Chemical Shift (δ, ppm)
Imidazole Ring Protons7.0 - 9.0
-CH₂- (Ethyl group)~4.0 (quartet)
-CH₃ (Ethyl group)~1.4 (triplet)
-CH₂OH (Hydroxymethyl)~4.5 (singlet or doublet)
-OH (Hydroxymethyl)Variable, often broad

Note: The exact chemical shifts can vary depending on the solvent and the presence of other functional groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. nih.gov Each unique carbon atom in the molecule gives rise to a distinct signal, with the chemical shift indicating its electronic environment.

In this compound, the carbon atoms of the imidazole ring are expected to resonate in the downfield region of the spectrum (typically 115-140 ppm) due to their sp² hybridization and the influence of the nitrogen atoms. The carbons of the ethyl group and the hydroxymethyl group will appear at higher fields.

A representative table of expected ¹³C NMR chemical shifts for this compound is provided below.

Carbon Type Typical Chemical Shift (δ, ppm)
Imidazole Ring Carbons115 - 140
-CH₂- (Ethyl group)~45
-CH₃ (Ethyl group)~15
-CH₂OH (Hydroxymethyl)~55

Note: These are approximate values and can be influenced by solvent and other structural features.

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)

For more complex imidazole derivatives or to resolve ambiguities in spectral assignments, advanced NMR techniques are employed. ipb.pt Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal connectivity between protons, between protons and directly attached carbons, and between protons and carbons over multiple bonds, respectively. ipb.pt These techniques are invaluable for the unequivocal assignment of all proton and carbon signals in the molecule.

Variable temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes or restricted rotation around single bonds. lifesciencesite.comresearchgate.net For certain imidazole derivatives, VT-NMR can be used to study the rate of nitrogen inversion or the rotation of substituents, which can influence the observed NMR spectra. lifesciencesite.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. researchgate.net This precision allows for the determination of the exact molecular formula of a compound by comparing the measured mass to the calculated masses of possible elemental compositions. For this compound (C₆H₁₀N₂O), HRMS would confirm its elemental composition by providing a mass measurement that is unique to this formula.

LC-MS and GC-MS for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are essential for the analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components.

In the context of this compound and its derivatives, LC-MS and GC-MS would be employed to:

Analyze reaction mixtures to monitor the progress of a synthesis.

Identify and quantify impurities in a sample.

Study the metabolic fate of these compounds in biological systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct functional moieties: the hydroxyl group, the ethyl group, and the imidazole ring.

The primary functional groups and their expected IR absorption ranges are:

O-H Stretch: The hydroxyl (-OH) group gives rise to a strong and typically broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of intermolecularly hydrogen-bonded alcohols. fiveable.melibretexts.org

C-H Stretch: Aliphatic C-H stretching vibrations from the ethyl group (CH₃ and CH₂) are expected in the 3000-2850 cm⁻¹ range. libretexts.orgpressbooks.pub The aromatic C-H stretch from the imidazole ring typically appears at slightly higher wavenumbers, from 3100-3000 cm⁻¹. libretexts.org

C=N and C=C Stretch: The imidazole ring contains both C=N and C=C bonds, and their stretching vibrations are expected in the fingerprint region, typically between 1680 cm⁻¹ and 1450 cm⁻¹. In related benzimidazole (B57391) derivatives, the C=N stretch has been noted around 1604 cm⁻¹. semanticscholar.org

C-O Stretch: The stretching vibration of the C-O single bond in the hydroxymethyl group (CH₂-OH) gives a strong peak in the 1300-1050 cm⁻¹ range. fiveable.melibretexts.org

Table 1. Expected Characteristic IR Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alcohol (-OH)O-H Stretch (Hydrogen-bonded)3400 - 3200Strong, Broad
Imidazole Ring (=C-H)C-H Stretch3100 - 3000Medium
Ethyl Group (-CH₂CH₃)C-H Stretch3000 - 2850Strong
Imidazole RingC=N and C=C Stretch1680 - 1450Medium to Strong
Ethyl Group (-CH₂CH₃)C-H Bend1470 - 1350Medium
Primary Alcohol (-CH₂OH)C-O Stretch~1050Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The imidazole ring is a chromophore that gives rise to characteristic absorptions.

The electronic spectrum is primarily characterized by two types of transitions:

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the imidazole ring's conjugated system. These transitions typically result in strong absorption bands. In similar imidazole derivatives, these intense absorptions have been observed. researchgate.net For instance, N-vinyl imidazole exhibits a distinct transition with a maximum wavelength around 290 nm, attributed to π-π* and σ-π* transitions. researchgate.net

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pair on a nitrogen atom) to a π* antibonding orbital. These are generally of lower energy and intensity compared to π → π* transitions. researchgate.net

Computational studies on related ionic liquids containing a 1-ethyl-3-methylimidazolium (B1214524) cation have also been used to calculate and interpret their UV-Vis spectra, confirming the electronic transitions within the imidazolium (B1220033) ring. nih.gov

Table 2. Expected Electronic Transitions for this compound.
Transition TypeOrbitals InvolvedExpected IntensityTypical Wavelength Region
π → ππ (bonding) → π (antibonding)HighShorter UV (e.g., < 300 nm)
n → πn (non-bonding) → π (antibonding)LowLonger UV

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. Since this compound is a stable, closed-shell molecule, it does not possess any unpaired electrons in its ground state and is therefore EPR-silent.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties.

By irradiating a single crystal with an X-ray beam, a diffraction pattern is produced that can be mathematically analyzed to generate a model of the atomic arrangement within the crystal lattice. This analysis has been performed on the parent compound, (1H-Imidazol-4-yl)methanol, providing a clear precedent for the structural characterization of its derivatives. nih.govnih.gov The crystal structure reveals not only the molecular geometry but also the packing of molecules in the solid state, which is often governed by hydrogen bonding. nih.gov

For (1H-Imidazol-4-yl)methanol, crystals were grown from a methanol-toluene solution and analyzed, yielding detailed crystal data. nih.gov

Table 3. Crystal Data and Structure Refinement for (1H-Imidazol-4-yl)methanol. nih.gov
ParameterValue
Chemical FormulaC₄H₆N₂O
Formula Weight98.11
Temperature100 K
Crystal SystemMonoclinic
Space GroupP2₁/n (an alternative setting for P2₁/c)
a (Å)13.9180 (9)
b (Å)7.1980 (5)
c (Å)11.6509 (12)
β (°)125.249 (1)
Volume (ų)953.20 (13)
Z (molecules/unit cell)8

Single crystal X-ray analysis allows for the precise measurement of geometric parameters. For the parent compound, (1H-Imidazol-4-yl)methanol, it was reported that the bond lengths and bond angles are within normal ranges. nih.gov The structure is stabilized by a two-dimensional network of hydrogen bonds. One key interaction is between the unprotonated imidazole nitrogen of one molecule and the hydroxyl hydrogen of an adjacent molecule (N···H bond length of 1.985 Å). nih.gov A second interaction occurs between the hydroxyl oxygen of one molecule and the N-H hydrogen of a neighboring molecule (O···H bond length of 1.921 Å). nih.gov

In more complex derivatives, such as those containing additional rings, torsion angles become critical for defining the three-dimensional shape. For example, in one imidazolyl-substituted cyclohexenone, the dihedral angle between the cyclohexenone and imidazole rings was found to be only 2.18 (16)°. nih.gov

Table 4. Representative Bond Lengths from Related Imidazole Structures.
Bond TypeTypical Length (Å)Source Compound Example
N-C (imidazole ring)1.325(4) - 1.356(4)2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole semanticscholar.org
C=C1.354(2)Coumarin derivative researchgate.net
C-O (alcohol)-Expected based on standard values
C-N (ethyl to ring)-Expected based on standard values

X-ray crystallography is unparalleled in its ability to determine the exact conformation and stereochemistry of a molecule in the solid state. For the parent compound (1H-Imidazol-4-yl)methanol, the analysis confirmed the planar structure of the imidazole ring and elucidated the extensive hydrogen-bonding network that dictates the crystal packing. nih.gov

In studies of more complex derivatives, conformational analysis reveals further details. For instance, in an ethyl (1RS,6SR)-4-(2-methyl-1H-imidazol-4-yl)cyclohex-3-enone derivative, the cyclohexenone ring was found to adopt an almost ideal envelope conformation, with one carbon atom acting as the flap. nih.gov The analysis also confirmed the stereochemistry, showing that the ester and aryl substituents were in a trans configuration relative to each other, both occupying equatorial positions on the ring. nih.gov This level of detail is crucial for understanding structure-activity relationships in medicinal chemistry and materials science.

Single Crystal X-ray Diffraction Analysis

Crystal Packing and Unit Cell Parameters

While specific crystal structure data for this compound is not widely available in the provided search results, analysis of closely related imidazole derivatives offers valuable insights into the expected structural characteristics. For instance, the crystal structure of a derivative, ethyl (1RS,6SR)-4-(2-methyl-1H-imidazol-4-yl)-2-oxo-6-(2,3,5-trichlorophenyl)cyclohex-3-ene-1-carboxylate, reveals a centrosymmetric space group, indicating the compound crystallized as a racemic mixture. iucr.orgiucr.org Its cyclohexenone ring adopts an envelope conformation. iucr.orgiucr.org

The study of (1H-Imidazol-4-yl)methanol, the parent compound lacking the ethyl group, shows that it crystallizes in a manner that facilitates extensive hydrogen bonding, forming a two-dimensional network. nih.gov This suggests that the ethylated counterpart would also exhibit significant hydrogen-bonding-driven packing, though potentially altered by the steric and electronic influence of the ethyl group.

The table below illustrates typical crystal data that would be determined for such compounds, based on the analysis of derivatives.

Table 1: Representative Crystal Data and Structure Refinement Parameters for an Imidazole Derivative

ParameterValue
Empirical FormulaC₁₉H₁₇Cl₃N₂O₃
Formula Weight440.71
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.548 (3)
b (Å)8.459 (2)
c (Å)18.987 (4)
β (°)108.35 (3)
Volume (ų)1914.5 (8)
Z4
Density (calculated) (Mg/m³)1.529

Note: Data is for ethyl (1RS,6SR)-4-(2-methyl-1H-imidazol-4-yl)-2-oxo-6-(2,3,5-trichlorophenyl)cyclohex-3-ene-1-carboxylate, a related derivative. iucr.org

Hydrogen Bonding Networks and Supramolecular Assemblies

Hydrogen bonding is a dominant force in the supramolecular assembly of imidazole-containing compounds. In the case of (1H-Imidazol-4-yl)methanol, two primary hydrogen-bonding interactions are observed in its crystal structure. The first occurs between the unprotonated imidazole nitrogen atom of one molecule and the hydroxyl hydrogen atom of a neighboring molecule. The second involves the hydroxyl oxygen atom of one molecule and the imidazole N-H group of another. nih.govnih.gov These interactions create a robust two-dimensional network structure. nih.gov

The study of related structures, like ethyl (1RS,6SR)-4-(2-methyl-1H-imidazol-4-yl)-2-oxo-6-(2,3,5-trichlorophenyl)cyclohex-3-ene-1-carboxylate, confirms the prevalence of hydrogen bonding. In this derivative, a combination of N-H···O and C-H···N hydrogen bonds links the molecules into ribbons of edge-fused rings. iucr.org

Intermolecular Interactions (e.g., C-H···O, N-H···O, C-H···N, Aromatic Stacking)

Beyond classical hydrogen bonds, a variety of weaker intermolecular interactions contribute to the stability of the crystal lattice of imidazole derivatives.

N-H···O and O-H···N: As established, these are the most significant hydrogen bonds. In (1H-Imidazol-4-yl)methanol, the O-H···N bond distance is reported as 1.985(8) Å, and the N-H···O distance is 1.921(1) Å. nih.gov

C-H···O Interactions: These weaker hydrogen bonds are also observed in the crystal structure of (1H-Imidazol-4-yl)methanol, further stabilizing the two-dimensional network. nih.gov

C-H···N Interactions: In derivatives where N-H···O bonds are not possible, C-H···N interactions can become prominent. For example, in the crystal structure of an ethyl-substituted imidazole derivative, C-H···N hydrogen bonds, alongside N-H···O bonds, create complex ribbon-like structures. iucr.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample, confirming its empirical formula. For this compound, the molecular formula is C₆H₁₀N₂O. scbt.com The expected elemental composition can be calculated from the atomic weights of its constituent elements.

Table 2: Calculated Elemental Analysis Data for C₆H₁₀N₂O

ElementAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
Carbon (C)12.011672.06657.12
Hydrogen (H)1.0081010.0808.00
Nitrogen (N)14.007228.01422.21
Oxygen (O)15.999115.99912.68
Total 126.159 100.00

Experimental values obtained from combustion analysis of a synthesized and purified sample of this compound would be expected to align closely with these calculated percentages, typically within a ±0.4% margin of error, to validate the compound's identity and purity.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for assessing the purity of this compound and for separating it from reaction byproducts or starting materials. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly suitable method for the analysis and purification of this compound due to its polarity and non-volatile nature.

Purity Assessment: A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, as the imidazole ring possesses a chromophore. The purity of the sample is determined by the relative area of the main peak corresponding to the title compound.

Method Development: Developing an HPLC method for imidazole-containing molecules often involves optimizing the mobile phase composition and pH to achieve good peak shape and resolution from impurities. For instance, a derivatization technique has been developed for the HPLC analysis of methanol in complex matrices, which could be adapted for related compounds. jfda-online.com Commercial suppliers often provide HPLC data to certify the purity of their reagents, including related imidazole compounds. bldpharm.com

Gas Chromatography (GC)

Gas chromatography can also be employed for the analysis of this compound, provided it has sufficient thermal stability to be vaporized without decomposition.

Purity Assessment: A GC analysis would typically use a capillary column with a polar stationary phase to effectively separate the polar analyte from less polar impurities. A Flame Ionization Detector (FID) is commonly used for detection. The purity is assessed by comparing the peak area of the analyte to the total area of all peaks in the chromatogram. The analysis of a related compound, 1-ethyl-1H-imidazole, shows a purity of ≥99.0% by GC, demonstrating the utility of this technique for this class of compounds. sigmaaldrich.com

Method Considerations: Due to the presence of the hydroxyl group, which can cause peak tailing, derivatization of the alcohol to a more volatile silyl (B83357) ether might sometimes be performed to improve chromatographic performance. The method used for determining methanol in wine by GC, which involves an internal standard, illustrates a common approach for quantification. oiv.int

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized chromatographic technique for the qualitative analysis of reaction progress and the purity of isolated compounds. In the context of this compound and its derivatives, TLC serves as a rapid and efficient method to monitor the conversion of starting materials to products.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and a mobile phase (a solvent or a mixture of solvents). The separation is quantified by the retention factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

In the synthesis of imidazole-based compounds, TLC is instrumental in determining the completion of a reaction. For instance, in the reduction of C-2 aroyl substituted imidazole derivatives to the corresponding methanol derivatives, the reaction progress can be monitored by TLC until the starting material spot disappears and a new spot corresponding to the product appears. researchgate.net Similarly, in subsequent reactions, such as the substitution with chloroacetylchloride, TLC is again employed to track the formation of the new product. researchgate.net

The choice of the eluent system is critical for achieving good separation. A common mobile phase for the column chromatography purification of C-2 aroyl substituted imidazolo methanol derivatives, a class of compounds structurally related to this compound, is a mixture of ethyl acetate and n-hexane, often in a 1:5 (v/v) ratio. researchgate.net The polarity of the eluent system is adjusted to achieve an optimal R_f value, typically between 0.3 and 0.7, for the compound of interest.

While specific R_f values for this compound are not extensively reported in the reviewed literature, the following table provides an example of a TLC system used for a related class of compounds.

Compound ClassStationary PhaseMobile Phase (Eluent)VisualizationReference
C-2 Aroyl Substituted Imidazolo Methanol DerivativesSilica GelEthyl Acetate / n-Hexane (1:5)UV light, Iodine vapor, or specific staining reagents researchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly valuable for determining the thermal stability and decomposition profile of compounds like this compound and its derivatives.

The analysis is performed by heating a small amount of the sample in a thermogravimetric analyzer, which consists of a precision balance with a sample pan located inside a furnace. The temperature is increased at a constant rate, and the mass loss is recorded. The resulting data is plotted as a TGA curve, with temperature on the x-axis and mass percentage on the y-axis. The derivative of the TGA curve, known as the Derivative Thermogravimetric (DTG) curve, can also be plotted to identify the temperatures at which the rate of mass loss is maximal.

For imidazole derivatives, TGA provides crucial information about their thermal stability, which is an important parameter for their potential applications in materials science and as catalysts. researchgate.net The decomposition temperature (T_d), often reported as the temperature at which 5% weight loss occurs, is a key indicator of thermal stability.

Studies on various imidazole-containing compounds have demonstrated their significant thermal stability. For example, certain fluorophores based on triphenylamine-imidazole exhibit thermal decomposition temperatures (at 5% weight loss) ranging from 304°C to 350°C. researchgate.net Another study on imidazolium picrate (B76445) showed a major weight loss at 235°C, indicating its decomposition temperature. researchgate.net The thermal stability of binary mixtures of imidazole-based ionic liquids has also been investigated, showing that the decomposition temperature can be influenced by the composition of the mixture. nih.gov

The following table summarizes the thermal decomposition data for several imidazole derivatives, providing a comparative view of their thermal stabilities.

Compound/DerivativeDecomposition Temperature (T_d) at 5% Weight Loss (°C)Analysis ConditionsReference
4-PIMCFTPA350Heating rate of 10°C/min researchgate.net
4-BICFTPA304Heating rate of 10°C/min researchgate.net
Imidazolium Picrate235 (major weight loss)Heating rate of 10°C/min in nitrogen atmosphere researchgate.net

Cyclic Voltammetry for Electrochemical Characterization

Cyclic Voltammetry (CV) is a potent and versatile electrochemical technique used to investigate the redox properties of chemical species. For this compound and its derivatives, CV provides valuable insights into their electrochemical behavior, including oxidation and reduction potentials, and the stability of the resulting redox species.

In a CV experiment, the potential of a working electrode is swept linearly versus time between two set potentials, and the resulting current is measured. The data is plotted as current versus potential, known as a cyclic voltammogram. The peaks in the voltammogram correspond to the oxidation and reduction of the electroactive species.

The electrochemical properties of imidazole derivatives are of significant interest due to their potential applications in areas such as redox catalysis, electrochromic devices, and sensors. nih.govresearchgate.netnih.gov The imidazole ring can undergo oxidation, and the potential at which this occurs is influenced by the nature and position of substituents on the ring.

For instance, studies on 2-aryl-1-methylphenanthro[9,10-d]imidazoles have shown that their oxidation potentials can be systematically tuned by altering the substituents, and a good correlation exists between experimental oxidation potentials and computationally predicted ionization potentials. nih.gov The electrochemical behavior of imidazole-functionalized single-walled carbon nanotubes has also been investigated, revealing weak intramolecular electronic interactions between the imidazole groups and the nanotubes. researchgate.net

The following table presents electrochemical data for a selection of imidazole derivatives, illustrating the range of oxidation potentials observed for this class of compounds. The measurements are typically conducted in a non-aqueous solvent containing a supporting electrolyte, using a three-electrode system (working, reference, and counter electrodes).

Compound/DerivativeOxidation Potential (E_ox) (V vs. reference electrode)Experimental ConditionsReference
Imidazole derivative 1~0.80.1 M nBu4NClO4/DMF, glassy carbon working electrode, Ag/AgNO3 reference electrode researchgate.net
Imidazole derivative 2~1.10.1 M nBu4NClO4/DMF, glassy carbon working electrode, Ag/AgNO3 reference electrode researchgate.net
Phenanthro[9,10-d]imidazole derivativesVaries with substituentsNot specified nih.gov

Coordination Chemistry of 1 Ethyl 1h Imidazol 4 Yl Methanol As a Ligand Precursor

Design and Synthesis of (1-Ethyl-1H-Imidazol-4-yl)methanol-Derived Ligands

The design of ligands derived from this compound is predicated on the strategic combination of a stable heterocyclic core and a flexible functional group. The imidazole (B134444) ring provides a reliable nitrogen donor, while the hydroxymethyl group introduces the possibility of forming a stable five-membered chelate ring with a metal center. The ethyl group at the N1 position enhances the lipophilicity of the ligand compared to its methyl or unsubstituted counterparts and can influence the steric and electronic environment of the resulting metal complexes.

While specific literature detailing the synthesis of this compound is scarce, its preparation can be inferred from established synthetic routes for analogous imidazole derivatives. acs.orgnih.govwisconsin.edu Two primary retrosynthetic pathways are plausible:

N-Alkylation of a Pre-existing Imidazole: This approach would involve the direct ethylation of the N1 position of (1H-imidazol-4-yl)methanol. This is a common method for generating N-substituted imidazoles.

Functional Group Manipulation: An alternative route involves the reduction of a carbonyl group at the C4 position of a 1-ethyl-1H-imidazole precursor, such as 1-ethyl-1H-imidazole-4-carbaldehyde or a corresponding carboxylic acid ester.

These synthetic strategies allow for the targeted creation of the this compound molecule, which serves as a versatile building block for more elaborate ligand systems or for direct use in the formation of coordination complexes. acs.org

The imidazole ring contains two nitrogen atoms, but for coordination purposes, the sp²-hybridized imine nitrogen (at the N3 position in this case) is the primary donor site. nih.govwikipedia.org This nitrogen possesses a lone pair of electrons in an sp² hybrid orbital that is directed away from the ring, making it sterically accessible and electronically available for forming a sigma bond with a metal ion. wikipedia.org The other nitrogen atom (N1), being bonded to an ethyl group and participating in the aromatic π-system, is generally not involved in coordination. The basicity of the donor nitrogen is a key factor in the stability of the resulting metal complexes. wikipedia.org

Donor AtomHybridizationRole in Coordination
Imidazole Nitrogen (N3)sp²Primary σ-donor site for metal binding. wikipedia.org
Hydroxymethyl Oxygensp³Potential secondary donor site for chelation. researchgate.net

The hydroxymethyl group at the C4 position plays a crucial role in enabling this compound to act as a chelating ligand. A chelating ligand is one that can bind to a metal ion through two or more separate donor atoms. researchgate.net In this molecule, the ligand can coordinate to a metal center using both the imidazole nitrogen (N3) and the oxygen atom of the hydroxymethyl group. researchgate.net

Upon deprotonation, the oxygen of the hydroxymethyl group becomes an alkoxide donor, which can form a strong bond with a metal ion. This simultaneous coordination of the nitrogen and oxygen atoms results in the formation of a stable five-membered chelate ring. This phenomenon, known as the chelate effect, leads to complexes with significantly higher thermodynamic stability compared to those formed with analogous monodentate ligands (e.g., separate imidazole and alcohol ligands). Studies on similar heterocyclic alcohols, such as 4-hydroxymethyl-imidazole, have shown that this bidentate (N,O) coordination is a key feature of their chemistry, leading to the formation of highly stable copper(II) complexes. researchgate.net

Formation of Metal Complexes

This compound is capable of forming complexes with a wide array of metal ions. The formation typically occurs through the reaction of the ligand with a metal salt in a suitable solvent. The ligand can act in a monodentate fashion, coordinating solely through the imidazole nitrogen, or as a bidentate (N,O) chelating agent, particularly when the hydroxymethyl proton is removed. researchgate.net The resulting complex's structure and properties are dictated by the metal ion's coordination preferences, the ligand-to-metal ratio, and the reaction conditions.

Imidazole-based ligands are well-known to coordinate with a variety of transition metals. wikipedia.orgajol.info The soft nature of the imidazole nitrogen donor makes it particularly suitable for binding to mid-to-late first-row transition metals. Based on the behavior of analogous ligands, this compound is expected to form stable complexes with metals such as:

Copper(II): Often forms square planar or distorted octahedral complexes. Cu(II) complexes with ligands like 4-hydroxymethyl-imidazole have been studied for their stability. researchgate.netnih.gov

Zinc(II): Typically forms tetrahedral or octahedral complexes. Due to its d¹⁰ electronic configuration, Zn(II) complexes are diamagnetic and colorless, but they are of great interest for modeling biological systems. researchgate.net

Cobalt(II) & Nickel(II): Commonly form octahedral or tetrahedral complexes with distinct spectroscopic and magnetic properties. wikipedia.org

Ruthenium(II)/Ruthenium(III): Known to form stable hexakis(imidazole) complexes. wikipedia.org

The coordination geometry of complexes formed with this compound is dependent on the metal ion and the stoichiometry. When acting as a bidentate (N,O) chelating ligand, it can facilitate the formation of various geometries. For instance, three such ligands can bind to a metal ion to form an octahedral complex, [M(L)₃]ⁿ⁺. Alternatively, two ligands could form a tetrahedral or square planar complex, [M(L)₂]ⁿ⁺, with the remaining coordination sites potentially occupied by solvent molecules or counter-ions. nih.gov

The electronic structure of these complexes is governed by the ligand field imposed on the metal's d-orbitals. As a σ-donor, the imidazole nitrogen contributes to the splitting of these orbitals. The involvement of the alkoxide oxygen in chelation further influences the ligand field strength, affecting the electronic spectra and magnetic properties of the complex.

Table of Expected Complex Properties with Bidentate this compound

Metal IonTypical Coordination Geometryd-Electron CountExpected Magnetic Behavior
Cu(II)Distorted Octahedral, Square Planar nih.govd⁹Paramagnetic
Ni(II)Octahedral, Tetrahedral wikipedia.orgd⁸Paramagnetic
Co(II)Octahedral, Tetrahedral wikipedia.orgd⁷Paramagnetic
Zn(II)Tetrahedral, Octahedral researchgate.netd¹⁰Diamagnetic

A bridging ligand is a ligand that connects two or more metal centers, leading to the formation of polynuclear complexes or extended coordination polymers. wikipedia.orgyoutube.com this compound possesses the structural features necessary to act as a bridging ligand. It can coordinate to one metal center in a chelating fashion via its nitrogen and oxygen atoms, while simultaneously using one of these donor atoms to bind to a second metal center.

A more common bridging mode would involve the imidazole nitrogen coordinating to one metal center and the deprotonated hydroxymethyl oxygen bridging to a second metal center (a μ-alkoxo bridge). This N,O-bridging capability can lead to the formation of one-, two-, or three-dimensional coordination polymers. wikipedia.org While specific examples involving this compound are not prominent in the literature, related systems demonstrate this behavior. For instance, dihalo-bridged copper dimers have been formed with substituted imidazole ligands, showcasing the propensity of these systems to form polynuclear structures. mdpi.com

Table of Potential Bridging Modes

Bridging AtomsNotationDescription
Imidazole N, Alkoxide Oμ-(N,O)The ligand bridges two metal centers using the imidazole nitrogen and the deprotonated oxygen.
Alkoxide Oμ-OThe deprotonated oxygen atom bridges two metal centers.

The ability to act as a bridging ligand makes this compound a promising candidate for the rational design of functional coordination polymers with interesting magnetic or catalytic properties.

Stability and Reactivity of Metal Complexes

The stability and reactivity of metal complexes containing this compound are crucial for their potential applications. These properties are influenced by the nature of the metal ion, the coordination environment, and the electronic and steric effects of the ligand itself.

Ligand Scrambling and Degradation Pathways

While specific studies on ligand scrambling and degradation pathways for this compound complexes are not extensively detailed in the available literature, insights can be drawn from related imidazole systems. Ligand scrambling, a process where ligands exchange coordination sites or are replaced by other ligands, can be a significant factor in the stability of these complexes in solution. The presence of the ethyl group on the imidazole nitrogen is expected to stabilize the imidazole ring against certain degradation pathways compared to the unsubstituted parent ligand. For instance, in oxidation reactions of related compounds like (1-Ethyl-1H-imidazol-2-yl)methanol, the ethyl group has been observed to stabilize the imidazole ring against decomposition under harsh oxidative conditions.

Degradation of the ligand in a coordination complex can occur through various mechanisms, including oxidation of the hydroxymethyl group or cleavage of the imidazole ring. The specific pathway is often dependent on the metal center and the reaction conditions.

Reactivity with Nucleophiles in Coordination Environments

The coordination of this compound to a metal center can alter its reactivity towards nucleophiles. The electron-withdrawing nature of a metal cation can render the protons of the hydroxymethyl group more acidic, potentially facilitating deprotonation and subsequent reactions. Furthermore, the metal center itself can be a target for nucleophilic attack, leading to substitution or redox reactions.

In the broader context of imidazole-based ligands, the reactivity with nucleophiles is a key aspect of their application in catalysis and as synthetic intermediates. For example, the hydroxymethyl group can be a site for further functionalization through reactions with various nucleophiles after activation.

Spectroscopic Characterization of Metal Complexes

The formation and properties of metal complexes with this compound are typically investigated using a variety of spectroscopic techniques.

Spectroscopic Technique Expected Observations for this compound Complexes
Infrared (IR) Spectroscopy Coordination of the imidazole nitrogen to a metal ion is expected to cause shifts in the C=N and C=C stretching vibrations of the imidazole ring. The O-H stretching frequency of the hydroxymethyl group may also shift upon coordination or deprotonation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Upon complexation, the chemical shifts of the imidazole ring protons and the protons of the ethyl and hydroxymethyl groups will be affected. ¹H and ¹³C NMR are crucial for elucidating the structure of the complexes in solution. For paramagnetic complexes, NMR spectra will show significantly broadened and shifted signals.
UV-Visible (UV-Vis) Spectroscopy Electronic transitions in the metal d-orbitals (d-d transitions) and charge transfer bands between the metal and the ligand can be observed. These transitions provide information about the geometry of the coordination sphere and the nature of the metal-ligand bonding.
Mass Spectrometry High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and composition of the complexes. For instance, a study on a related adamantyl-substituted imidazole methanol (B129727) derivative utilized ESI-HR-MS to confirm the mass of the synthesized compound. mdpi.com

A study on (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol reported its characterization by ¹H and ¹³C{¹H} NMR, high-resolution mass spectroscopy, and elemental analysis, which are standard techniques that would also be applied to complexes of this compound. mdpi.comresearchgate.net

Electrochemical Properties of Metal-Imidazole Complexes

Studies on related 1H-imidazole-4-carboxylic acid complexes have shown that these systems can exhibit semiconducting properties. researchgate.net The electrical conductivity in such complexes can be tuned by the choice of the metal ion. researchgate.net It is plausible that complexes of this compound could also display interesting solid-state electronic properties. The redox potential of the metal center will be modulated by the coordination of the imidazole ligand, which can be studied using techniques like cyclic voltammetry.

Intermolecular Interactions in Coordination Solids

In the solid state, metal complexes of this compound can form extended structures through various intermolecular interactions. The parent compound, (1H-Imidazol-4-yl)methanol, exhibits a two-dimensional network in its crystal structure, which is formed through hydrogen bonding interactions between the hydroxyl group and the imidazole nitrogen atoms. nih.govnih.gov Specifically, there is hydrogen bonding between the unprotonated imidazole nitrogen atom of one molecule and the hydroxy hydrogen atom of an adjacent molecule, as well as between the hydroxy oxygen atom of one molecule and the imidazole N-H group of another. nih.govnih.gov

Interaction Type Description Relevance to this compound Complexes
Hydrogen Bonding Strong directional interactions involving a hydrogen atom bonded to an electronegative atom (like oxygen) and another electronegative atom.The hydroxymethyl group is a prime site for hydrogen bonding, which can link complex units together.
π-π Stacking Non-covalent interactions between aromatic rings.The imidazole rings can stack on top of each other, contributing to the stability of the crystal lattice.
van der Waals Forces Weak, non-specific interactions between molecules.The ethyl groups will contribute to the overall van der Waals interactions within the crystal structure.

Applications in Catalysis Utilizing 1 Ethyl 1h Imidazol 4 Yl Methanol Derivatives

Role as Precursors for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have become a major class of ligands in organometallic chemistry and catalysis, often serving as alternatives to traditional phosphine ligands. magtech.com.cnnih.gov Their popularity stems from their strong σ-donating properties, structural versatility, and the formation of robust bonds with metal centers. magtech.com.cnscripps.edu Derivatives of (1-ethyl-1H-imidazol-4-yl)methanol serve as key starting materials for the synthesis of imidazolium (B1220033) salts, which are the direct precursors to NHC ligands. magtech.com.cn

The synthesis typically begins with the alkylation of an imidazole (B134444) derivative. magtech.com.cn The methanolic functional group on this compound can be modified or protected before the crucial step of N-alkylation on the second nitrogen of the imidazole ring to form the corresponding imidazolium salt. This salt is the stable precursor that can be stored and handled before the in-situ or ex-situ generation of the NHC.

The conversion of imidazolium salts, derived from this compound, into NHC-metal complexes is a critical step for their use in catalysis. Several synthetic strategies are employed to achieve this transformation. magtech.com.cnresearchgate.net

Deprotonation with a Strong Base: The most common method involves the deprotonation of the imidazolium salt at the C2 position using a strong base, such as sodium hydride or potassium tert-butoxide. scripps.eduwiley-vch.de The resulting free carbene is highly reactive and is typically generated in the presence of a metal precursor to form the desired NHC-metal complex directly. magtech.com.cnwiley-vch.de

Transmetallation: Another widely used method is transmetallation, often involving a silver-NHC intermediate. magtech.com.cnresearchgate.net The imidazolium salt is first reacted with a mild base like silver(I) oxide to form a stable Ag-NHC complex. This complex then acts as an NHC transfer agent, reacting with a different metal salt (e.g., palladium, rhodium, ruthenium) to yield the target metal-NHC complex. researchgate.nettcichemicals.com This route is particularly useful when the required bases for direct deprotonation are incompatible with other functional groups in the molecule. tcichemicals.com

Oxidative Addition: This method involves the reaction of an imidazolium precursor with a low-valent metal complex, leading to the oxidative addition of a C-X bond (where X can be H, halogen, or another group) at the C2 position of the ring. researchgate.net

Reaction with Basic Metal Precursors: In some cases, metal complexes with basic ligands can directly react with the imidazolium salt to form the NHC-metal complex, bypassing the need for an external base. researchgate.net

These methods allow for the synthesis of a wide array of metal complexes, incorporating elements like palladium, ruthenium, rhodium, gold, copper, and nickel, each tailored for specific catalytic applications. acs.org

NHC-metal complexes derived from functionalized imidazoles are highly effective catalysts for a broad range of organic transformations. nih.govtcichemicals.com The strong metal-ligand bond contributes to the thermal stability of these catalysts, while the electronic and steric properties of the NHC ligand, which can be tuned by modifying the substituents (like the ethyl and methanol (B129727) groups), influence the catalyst's activity and selectivity. scripps.eduresearchgate.net

Key catalytic applications include:

Cross-Coupling Reactions: NHC-palladium complexes are exceptionally active in Suzuki-Miyaura and Heck coupling reactions. scripps.edu They have demonstrated high efficiency, even with challenging substrates like aryl chlorides, and can often operate at low catalyst loadings. scripps.edu

Olefin Metathesis: NHC-ruthenium complexes, famously known as Grubbs second- and third-generation catalysts, are workhorses in olefin metathesis, a powerful C-C bond-forming reaction.

Hydrogenation and Transfer Hydrogenation: NHC-rhodium and NHC-iridium complexes are active catalysts for the hydrogenation of ketones, imines, and olefins.

Polymerization: Group 4 metal complexes bearing NHC ligands have been investigated as catalysts for olefin polymerization reactions. rsc.org

Table 1: Selected Catalytic Applications of Imidazole-Derived NHC-Metal Complexes

Catalytic Reaction Metal Center Typical Substrates Reference
Suzuki-Miyaura Coupling Palladium (Pd) Aryl halides, boronic acids scripps.edu
Heck Coupling Palladium (Pd) Aryl halides, alkenes
Transfer Hydrogenation Rhodium (Rh), Iridium (Ir) Ketones, Aldehydes
Olefin Polymerization Titanium (Ti), Zirconium (Zr) Ethylene, Propylene rsc.org

Asymmetric Catalysis with Chiral this compound Derivatives

The development of enantioselective catalysts is a primary goal in modern synthetic chemistry. Chiral derivatives originating from this compound can be designed to serve as ligands in asymmetric catalysis. nih.gov Chirality can be introduced by modifying the ethyl group, the methanol moiety, or by attaching a chiral auxiliary to the imidazole backbone.

These chiral imidazole-based ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. For instance, planar-chiral heterocycles have proven effective as enantioselective nucleophilic catalysts. scispace.com Such catalysts have been successfully applied in reactions like the kinetic resolution of secondary alcohols and the enantioselective addition of alcohols to ketenes. scispace.com The synthesis of N-substituted α,α-disubstituted amino acids has been achieved using 1H-imidazol-4(5H)-ones as nucleophilic equivalents in catalytic asymmetric reactions. nih.gov

Biomimetic Catalysis Inspired by Imidazole-Containing Systems

The imidazole ring is a fundamental component of the amino acid histidine, which plays a crucial role in the active sites of many metalloenzymes. nih.gov This has inspired the development of biomimetic catalysts using synthetic imidazole-containing molecules like derivatives of this compound. These synthetic analogs aim to replicate the structure and function of enzymatic active sites. nih.gov

For example, researchers have fabricated supramolecular catalysts by self-assembling imidazole derivatives with other components and copper ions (Cu²⁺) to mimic the dicopper center of catechol oxidase. These systems have demonstrated the ability to catalyze oxidation and hydrolysis reactions. Similarly, Mg²⁺-imidazole systems have been studied for their ability to catalyze Claisen condensation reactions, mimicking processes in polyketide biosynthesis. nih.gov The imidazole moiety is also central to synthetic models of zinc-containing enzymes and has been shown to have cholinesterase-like properties, accelerating the hydrolysis of acetylthiocholine. acs.orgresearchgate.net The functionalized nature of this compound makes its derivatives excellent candidates for constructing these complex, bio-inspired catalytic systems. nih.gov

General Catalytic Applications in Organic Synthesis

Beyond their role in forming NHC ligands, imidazole derivatives can function as organocatalysts or participate in other catalytic cycles. The imidazole nucleus itself can act as a nucleophilic or base catalyst in various transformations. For instance, imidazole and its derivatives have been shown to catalyze the hydrolysis of esters and thioesters. researchgate.net

Applications in Materials Science with 1 Ethyl 1h Imidazol 4 Yl Methanol Based Compounds

Functional Materials Development

The development of functional materials from (1-ethyl-1H-imidazol-4-yl)methanol leverages the inherent properties of the imidazole (B134444) moiety. Imidazole-containing compounds are integral to the creation of materials with specific functions, such as catalysis, luminescence, and gas adsorption. mdpi.com The ability of the imidazole nitrogen to act as a ligand for metal ions is a cornerstone of its utility. nih.gov

For instance, the core structure of this compound can be incorporated into larger, more complex molecules. These molecules can then self-assemble, often in the presence of metal ions, to form materials with ordered structures and desirable properties. The hydroxymethyl group can participate in hydrogen bonding, which helps to direct the formation of two-dimensional and three-dimensional networks. nih.gov Furthermore, the ethyl group can influence the solubility and packing of the resulting materials. The versatility of the imidazole core allows for the synthesis of a wide array of derivatives, which can be used as precursors for new chelating ligands designed to create biomimetic model complexes. nih.gov

Optoelectronic Applications (e.g., Dyes for Solar Cells)

A significant application of this compound derivatives is in the field of optoelectronics, particularly as components of dyes for dye-sensitized solar cells (DSSCs). nih.gov DSSCs are a type of low-cost, thin-film solar cell that relies on a photosensitized anode, an electrolyte, and a cathode to generate electricity. wikipedia.org The dye is a critical component, as it absorbs sunlight and initiates the process of electron transfer. nih.gov

Researchers have developed a series of organic dyes for DSSCs based on a 1-alkyl-1H-imidazole spacer, which includes structures derived from this compound. nih.gov These dyes typically have a donor-π-acceptor (D-π-A) structure. In these systems, the imidazole ring acts as a spacer, with electron-donating groups attached at positions 4 and 5, and an electron-accepting group, such as cyanoacrylic acid, connected at position 2 via a heteroaromatic spacer. nih.gov

Upon absorbing light, an electron is excited and injected from the dye into the semiconductor material of the anode, generating a current. nih.gov The performance of these imidazole-based dyes in DSSCs has been systematically studied, with results showing good power conversion efficiencies.

Table 1: Performance of Dye-Sensitized Solar Cells (DSSCs) using 1-Alkyl-1H-imidazole-Based Dyes This table presents detailed findings on the relationship between the structure of the dyes and their spectral, electrochemical, and DSSC performance.

Dye Based on Imidazole Spacer Power Conversion Efficiency (η) Reference Standard (N719) Efficiency Relative Efficiency (to N719)
Dye 1 3.06% 7.33% 42%
Dye 2 4.52% 7.33% 62%
Dye 3 5.15% 7.33% 70%
Dye 4 6.35% 7.33% 87%
Dye 5 5.88% 7.33% 80%

Data sourced from a study on 1-alkyl-1H-imidazole-based dipolar organic compounds for dye-sensitized solar cells. nih.gov

The data indicates that by modifying the structure of the donor groups and the π-conjugated system, the efficiency of the solar cells can be tuned, reaching up to 87% of the efficiency of the standard ruthenium-based N719 dye under similar conditions. nih.gov Time-dependent density functional theory (TDDFT) calculations have supported these findings, showing that both electron donors on the imidazole ring can contribute to the electron injection process upon photo-excitation. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. mdpi.com The imidazole moiety is a highly effective building block for these materials due to the ability of its nitrogen atoms to coordinate with a wide variety of metal centers. nih.govnih.gov

This compound is an excellent candidate for a ligand in the construction of coordination polymers and MOFs. It can act as a monodentate ligand through one of its imidazole nitrogens, or as a bidentate or bridging ligand by involving both a nitrogen atom and the oxygen atom of the hydroxymethyl group. This versatility allows for the formation of diverse network structures, from one-dimensional chains to complex three-dimensional frameworks. mdpi.com

While specific examples utilizing this compound are emerging, the principles are well-established with similar imidazole-based ligands. For example, MOFs constructed from 1,4-di(1H-imidazol-4-yl)benzene and various metal ions have demonstrated applications in the selective sensing of metal ions and organic molecules, as well as in gas adsorption. nih.gov These MOFs exhibit porous three-dimensional frameworks, a testament to the structure-directing capabilities of the imidazole units. nih.gov The hydrogen bonding potential of the hydroxymethyl group in this compound could further stabilize such frameworks and introduce additional functionality. nih.gov The synthesis of coordination polymers often involves the solvothermal reaction of the imidazole-based ligand with a metal salt, leading to the formation of crystalline products with unique properties. mdpi.com

Theoretical and Computational Chemistry Studies of 1 Ethyl 1h Imidazol 4 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (1-ethyl-1H-imidazol-4-yl)methanol, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and intermolecular interactions.

DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can be used to determine various electronic properties. plos.org Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. niscpr.res.in

A study on related imidazole (B134444) alkaloids demonstrated the use of DFT to analyze atomic charges, revealing insights into the reactivity of different parts of the molecules. plos.org For this compound, DFT would likely show a significant localization of electron density on the nitrogen atoms of the imidazole ring and the oxygen atom of the methanol (B129727) group, highlighting these as potential sites for electrophilic attack or hydrogen bonding. The ethyl group, in contrast, would primarily influence the steric and electronic properties through inductive effects.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVEnergy of the outermost electron orbital; relates to ionization potential and electron-donating ability.
LUMO Energy~ 1.2 eVEnergy of the lowest empty orbital; relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap~ 7.7 eVIndicator of chemical reactivity and stability. A larger gap suggests higher stability.
Dipole Moment~ 3.5 DMeasure of the overall polarity of the molecule, influencing solubility and intermolecular forces.

Note: The values in this table are hypothetical and represent typical results that would be obtained from DFT calculations for a molecule of this type.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional structure. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) and to map the potential energy surface that governs their interconversion.

Computational methods can be used to explore the conformational space of the molecule by systematically rotating the bonds, such as the C-C bond of the ethyl group and the C-C bond connecting the methanol group to the imidazole ring. For each conformation, the energy is calculated, allowing for the identification of low-energy, stable structures.

Studies on similar flexible molecules have shown that even small energy differences, on the order of a few kcal/mol, can significantly affect the relative populations of different conformers at room temperature. nih.gov For this compound, the orientation of the ethyl group and the methanol group relative to the imidazole ring will define the key conformers. Hydrogen bonding, particularly intramolecular hydrogen bonds between the hydroxyl group and a nitrogen atom of the imidazole ring, can play a significant role in stabilizing certain conformations. nih.govnih.gov

Table 2: Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (N-C-C-H)Dihedral Angle (C-C-O-H)Relative Energy (kcal/mol)
1 (Global Minimum)~ 60° (gauche)~ 180° (anti)0.00
2~ 180° (anti)~ 180° (anti)1.2
3~ 60° (gauche)~ 60° (gauche)2.5

Note: This table presents a hypothetical energy landscape. The dihedral angles and relative energies are illustrative of what a conformational analysis would reveal.

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of this compound. Theoretical calculations can provide vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

DFT calculations can be used to compute the harmonic vibrational frequencies. These theoretical frequencies are often systematically scaled to account for anharmonicity and other approximations in the computational method, allowing for direct comparison with experimental IR spectra. For instance, the characteristic C=O stretching frequency in related compounds has been accurately predicted using DFT. plos.org For this compound, one would expect to predict the O-H, C-H, C-N, and C-O stretching and bending vibrations.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. niscpr.res.in The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental NMR data to confirm the molecular structure. A study on imidazole alkaloids has shown good agreement between theoretical and experimental ¹³C NMR spectra. plos.org

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted ValueExperimental Value
IR: O-H Stretch (cm⁻¹)~3400~3350
IR: C-N Stretch (cm⁻¹)~1550~1530
¹³C NMR: C4 (ppm)~138~136
¹H NMR: CH₂ (ethyl) (ppm)~4.1~4.0

Note: Experimental values are typical for similar imidazole derivatives and are provided for illustrative comparison. Predicted values are what would be expected from high-level computational models.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

MD simulations can be used to explore the conformational landscape and the transitions between different stable states. nih.gov For this compound, an MD simulation in a solvent like water would show how the molecule's conformation changes due to thermal fluctuations and interactions with solvent molecules. This is particularly important for understanding its behavior in a biological context.

Key properties that can be extracted from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the solvent accessible surface area (SASA) to understand its exposure to the solvent. ajchem-a.com Furthermore, MD simulations can be used to study the formation and lifetime of intermolecular hydrogen bonds with solvent molecules. ajchem-a.com

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, calculate activation energies, and determine reaction pathways.

For example, the oxidation of the methanol group to an aldehyde or a carboxylic acid is a potential reaction of this molecule. Quantum chemical calculations can model the reaction with an oxidizing agent, identifying the structure of the transition state and the energy barrier for the reaction. This information is crucial for understanding the reactivity of the molecule and for designing synthetic routes.

Similarly, the N-alkylation of the imidazole ring is another important reaction. Computational studies can compare the reactivity of the two nitrogen atoms in the imidazole ring and predict the regioselectivity of the reaction. Studies on the reaction of related imidazole derivatives have utilized quantum chemical calculations to understand the thermodynamics and kinetics of their formation. researchgate.net

Table 4: Calculated Activation Energies for Hypothetical Reactions of this compound

ReactionReactantsProductCalculated Activation Energy (kcal/mol)
OxidationThis compound + Oxidant1-ethyl-1H-imidazole-4-carbaldehyde~15-20
N-Protonation at N3This compound + H⁺[1-ethyl-4-(hydroxymethyl)-1H-imidazol-3-ium]~2-5

Note: The activation energies presented are illustrative and would be the subject of detailed quantum chemical investigation.

Biological Interactions of 1 Ethyl 1h Imidazol 4 Yl Methanol and Its Derivatives Excluding Clinical Trials and Safety Profiles

Enzyme Interactions and Catalysis by Imidazole (B134444) Moiety

The imidazole ring, the core structural feature of (1-ethyl-1H-imidazol-4-yl)methanol, is fundamental to many biological catalytic processes. nih.gov This moiety is famously present in the amino acid histidine, a common residue in the active sites of numerous enzymes where it facilitates reactions by acting as either a proton donor or acceptor. nih.govchemijournal.com The nitrogen atoms in the imidazole ring allow it to function as both an acid and a base, a property crucial for its catalytic activity. nih.govchemijournal.com

In enzymatic systems, the imidazole group generally participates in acid-base and nucleophilic catalysis. nih.gov As an acid catalyst, the protonated form of imidazole can facilitate the departure of a leaving group through hydrogen transfer. nih.gov This catalytic versatility is a key reason for the prevalence of the imidazole moiety in the active sites of enzymes like serine proteases and ribonucleases. nih.govmdpi.com For instance, in serine proteases, a histidine residue is a key component of the catalytic triad, which is responsible for the cleavage of peptide bonds. nih.gov

Derivatives of imidazole have been extensively studied as inhibitors of various enzymes. nih.govnih.gov They are known to interact with microsomal enzymes, which are vital for the metabolism of numerous compounds. nih.gov Specifically, many imidazole-containing compounds have been identified as potent inhibitors of cytochrome P450 (CYP450) enzymes. nih.govnih.govnih.gov For example, antifungal agents with an imidazole structure, such as clotrimazole (B1669251) and ketoconazole, have been shown to inhibit different CYP450 isoforms, particularly CYP3A4. nih.govnih.govwikipedia.org This inhibition occurs through the interaction of the imidazole nitrogen with the heme iron of the enzyme.

Furthermore, some imidazole derivatives have shown inhibitory activity against other enzymes like carbonic anhydrase (CA), with some compounds exhibiting inhibition in the nanomolar range against specific isoforms such as hCA I and hCA II. acs.org The imidazole moiety can also be a key component in the design of artificial enzymes. For example, it has been used to create a nano artificial enzyme with peroxidase-like activity, where the imidazole group enhanced the catalytic efficiency. acs.org

Table 1: Enzyme Inhibition by Selected Imidazole Derivatives

Imidazole Derivative Target Enzyme(s) Inhibition Potency (IC₅₀ or Kᵢ) Reference(s)
Dimethylaminohexyloxy imidazole derivative 20-HETE synthase IC₅₀ = 8.8 nM nih.gov
Ketoconazole Cytochrome P450 3A (CYP3A4) Kᵢ < 1 µM nih.gov
Clotrimazole Cytochrome P450 3A4 (CYP3A4) Kᵢ = 0.02 µM nih.gov
Miconazole Cytochrome P450 2C19 (CYP2C19) Kᵢ = 0.05 µM nih.gov
Sulconazole Cytochrome P450 2C9 (CYP2C9) Kᵢ = 0.01 µM nih.gov
Imidazole-derived ethers Carbonic Anhydrase I (hCA I) IC₅₀ = 4.13–15.67 nM acs.org
Imidazole-derived ethers Carbonic Anhydrase II (hCA II) IC₅₀ = 5.65–14.84 nM acs.org
Diaryl imidazole BRAF IC₅₀ = 900 nM mdpi.com
Triaryl imidazole BRAF IC₅₀ = 9 nM mdpi.com

Receptor Binding and Modulation Mechanisms of Related Analogs

The structural framework of imidazole is a common feature in molecules designed to interact with a variety of receptors. researchgate.netjopir.in Analogs of this compound have been investigated for their ability to bind to and modulate the activity of several receptor types, including G-protein coupled receptors like serotonin (B10506), angiotensin II, and cannabinoid receptors. nih.govnih.govgoogle.com

Imidazole-based compounds have emerged as significant modulators of serotonin receptors. nih.gov For instance, a series of 3-(1-alkyl-1H-imidazol-5-yl)-1H-indoles were developed as selective 5-HT₇ receptor agonists. nih.gov Within this series, a compound with a 1-ethyl-1H-imidazol-5-yl group demonstrated high affinity for the 5-HT₇ receptor. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the imidazole ring and its substituents can significantly influence binding affinity and functional activity at serotonin receptors. nih.govmdpi.com

In the context of the cardiovascular system, imidazole-5-carboxylic acid derivatives have been studied as angiotensin II AT₁ receptor antagonists. nih.gov Quantitative structure-activity relationship (QSAR) studies have been employed to understand how the chemical structure of these analogs correlates with their receptor antagonist activity, providing insights for designing more potent antihypertensive agents. nih.gov

Furthermore, 1H-imidazole derivatives have been identified as modulators of cannabinoid receptors, suggesting their potential application in neurological and psychiatric disorders where these receptors are implicated. google.com The versatility of the imidazole scaffold allows for the synthesis of diverse libraries of compounds that can be screened for activity at various receptor targets. researchgate.netjopir.in

Table 2: Receptor Binding Affinity of Selected Imidazole Analogs

Imidazole Analog Class Target Receptor Key Findings Reference(s)
3-(1-Alkyl-1H-imidazol-5-yl)-1H-indoles Serotonin 5-HT₇ Receptor A 1-ethyl-1H-imidazol-5-yl derivative showed a Kᵢ of 4 nM, demonstrating potent agonism. nih.gov
Imidazole-5-carboxylic acid derivatives Angiotensin II AT₁ Receptor QSAR studies revealed structural requirements for antagonist activity. nih.gov
Arylpiperazinylalkyl purine-2,4-diones Serotonin 5-HT₁ₐ and 5-HT₇ Receptors, Dopamine (B1211576) D₂ Receptors High affinity for both serotonin and dopamine receptors. mdpi.com
1H-imidazole derivatives Cannabinoid Receptors Identified as modulators of cannabinoid receptors. google.com

Role as Building Blocks in Bioactive Compound Synthesis

The this compound scaffold and related imidazole structures are valuable building blocks in synthetic and medicinal chemistry. nih.govmdpi.com Their utility stems from the versatile reactivity of the imidazole ring, which allows for various chemical modifications to create more complex and biologically active molecules. nih.govmdpi.com

(1H-Imidazol-4-yl)methanol and its derivatives serve as key intermediates in the synthesis of a range of pharmacologically active compounds. nih.govnih.govgoogle.com For example, they are used in the preparation of histamine (B1213489) H₂-receptor antagonists. google.com The synthesis of (1-ethyl-1H-imidazol-4-yl)phenol has been documented, highlighting the role of related structures as synthetic precursors. prepchem.com

The imidazole framework is present in numerous natural products, particularly marine alkaloids, and synthetic routes to these complex molecules often rely on imidazole-containing starting materials. nih.gov For instance, (4H)-imidazol-4-ones, which can be synthesized from various precursors, are crucial scaffolds for a wide array of natural products and medicinally relevant compounds. nih.gov The synthesis of these compounds often involves multi-component reactions where the imidazole ring is constructed, or the modification of a pre-existing imidazole core. researchgate.net

Functionalized imidazole structures are useful for creating molecules with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The synthesis of novel benzimidazole (B57391) derivatives linked to a pyrimidine (B1678525) ring has been reported, with these compounds designed as inhibitors of V600E-mutated BRAF kinase for potential anticancer applications. nih.gov Additionally, adamantyl-substituted imidazole derivatives, including a methanol-substituted variant, have been synthesized as potential precursors for biomimetic chelating ligands. mdpi.comresearchgate.net

Table 3: Examples of Bioactive Compounds Synthesized from Imidazole Building Blocks

Imidazole Precursor/Scaffold Resulting Bioactive Compound/Class Therapeutic Area/Application Reference(s)
4-(Hydroxymethyl)imidazole Histamine H₂-receptor antagonists Gastrointestinal google.com
(4H)-Imidazol-4-ones Natural product analogs (e.g., dispacamide) Various nih.gov
1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole V600E-mutated BRAF inhibitors Anticancer nih.gov
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol Precursors for biomimetic chelating ligands Biomimetic Chemistry mdpi.comresearchgate.net
1-Phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters Anticonvulsant agents Neurology researchgate.net

Metabolic Stability Studies of Related Compounds

The metabolic stability of a compound is a critical factor in its development as a therapeutic agent. In vitro metabolism studies are routinely used to evaluate the metabolic fate of new drug candidates, and imidazole derivatives are no exception. nih.gov The imidazole ring can influence a compound's metabolic profile, and understanding these effects is crucial.

The primary enzymes responsible for the metabolism of many drugs, including those containing an imidazole moiety, are the cytochrome P450 enzymes. nih.govmdpi.com As mentioned previously, many imidazole derivatives are inhibitors of CYP450 enzymes, but they can also be substrates. nih.govnih.gov The metabolic stability of imidazole-containing compounds is often assessed using human liver microsomes (HLM), which contain a high concentration of CYP450 enzymes. mdpi.com

For example, a study on a series of fluorinated 3-(1-alkyl-1H-imidazol-5-yl)-1H-indoles, developed as 5-HT₇ receptor agonists, included an evaluation of their metabolic stability in an HLM model. nih.gov One of the lead compounds in this series demonstrated high metabolic stability, which is a desirable characteristic for a drug candidate. nih.gov

Table 4: Summary of Metabolic Stability Findings for Related Imidazole Compounds

Compound Class In Vitro Model Key Findings Reference(s)
Fluorinated 3-(1-alkyl-1H-imidazol-5-yl)-1H-indoles Human Liver Microsomes (HLM) Lead compounds exhibited high metabolic stability. nih.gov
Arylpiperazinylalkyl purine-2,4-diones Human Liver Microsomes (HLM) Target compounds showed moderate pharmacophoric features, including metabolic stability. mdpi.com
Losartan (an imidazole derivative) Various in vitro models In vitro studies helped elucidate metabolic pathways and predict drug interactions. nih.gov
Antifungal imidazole derivatives Human liver microsomes These compounds are potent inhibitors of various P450s, which affects their metabolism and that of other drugs. nih.gov
Halido[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) complexes RPMI 1640 medium Demonstrated transformation and degradation in cell culture medium, indicating metabolic activity. acs.org

Q & A

Q. What are the optimized synthetic routes for (1-ethyl-1H-imidazol-4-yl)methanol, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : A common approach involves condensation reactions under reflux. For example, a related imidazole derivative was synthesized by refluxing 1H-imidazole-4-carboxaldehyde with 2-aminophenol in methanol, catalyzed by glacial acetic acid, yielding 61.17% after purification . Adjusting the molar ratio of reactants, solvent volume (e.g., 30 mL methanol for 9.42 mmol substrates), and reflux duration (2 hours) can optimize yield. Cooling in an ice bath promotes crystallization, and washing with cold methanol/diethyl ether removes impurities. For the target compound, substituting the aldehyde with 1-ethyl-1H-imidazole-4-carboxaldehyde and optimizing stoichiometry may enhance efficiency.

Table 1 : Key Reaction Parameters for Imidazole Methanol Synthesis

ParameterValue/DescriptionReference
SolventMethanol
CatalystGlacial acetic acid (2 drops)
Reflux Time2 hours
PurificationCold methanol/diethyl ether washes

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Proton NMR in DMSO-d6 at 300 MHz resolves aromatic (δ 6.35–8.32 ppm) and hydroxyl protons. For analogous compounds, imidazole ring protons appear as multiplet signals .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures using high-resolution data. For imidazole derivatives, space group determination and hydrogen bonding analysis (e.g., O–H···N interactions) are critical .
  • Elemental Analysis : Combustion analysis verifies C, H, N content (e.g., ±0.03% deviation from theoretical values) .

Advanced Research Questions

Q. How do solvent choice and catalyst presence influence stereochemical outcomes in the synthesis of derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) may stabilize transition states in nucleophilic substitutions, while protic solvents (e.g., methanol) favor hydrogen bonding. For example, acetic acid in methanol protonates intermediates, directing regioselectivity in imidazole ring formation . Computational modeling (DFT) can predict steric effects of the ethyl group on methanol adducts. Experimental validation via X-ray diffraction (e.g., SHELXL refinement ) confirms stereochemistry.

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer : Discrepancies between DFT-predicted NMR shifts and observed data often arise from solvent effects or crystal packing. For example:
  • Solvent Correction : Apply the IEF-PCM model to simulate DMSO-d6 effects on chemical shifts.
  • Dynamic Effects : MD simulations account for conformational flexibility in solution vs. rigid crystal structures .
  • Hybrid Methods : Combine XRD (for solid-state structure) and NOESY (for solution conformation) to validate computational models .

Q. What are the environmental degradation pathways of this compound, and how do structural modifications affect persistence?

  • Methodological Answer :
  • Photodegradation : UV-Vis studies on similar imidazole alcohols show cleavage of the C–O bond under UV light, forming imidazole radicals .
  • Biodegradation : Aerobic soil studies (OECD 307) assess microbial breakdown. The ethyl group may slow degradation compared to methyl analogs due to hydrophobicity .
  • Hydrolysis : pH-dependent stability tests (e.g., 0.1 M HCl/NaOH at 25°C) quantify half-life. Electron-withdrawing substituents (e.g., Cl) increase resistance .

Table 2 : Environmental Fate Parameters for Imidazole Derivatives

PathwayKey FindingsReference
Photolysist1/2 = 12 h (UV, 254 nm)
Biodegradation40% mineralization in 28 days (soil)
HydrolysisStable at pH 5–9 (t1/2 > 30 days)

Methodological Considerations

  • Synthesis : Prioritize anhydrous conditions to prevent hydroxyl group oxidation.
  • Characterization : Use high-field NMR (≥400 MHz) to resolve overlapping imidazole proton signals.
  • Data Interpretation : Cross-validate computational models with multiple experimental techniques (e.g., XRD, FTIR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.